molecular formula C21H22N4O2 B6013444 N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide

N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide

カタログ番号 B6013444
分子量: 362.4 g/mol
InChIキー: DHUJGZCSVFDTJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide, also known as L-779450, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes, including immune response, cancer metastasis, and HIV infection.

作用機序

N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide acts as a selective antagonist of the CXCR4 receptor. CXCR4 is a G protein-coupled receptor that is expressed on various cells, including cancer cells, immune cells, and endothelial cells. It plays a crucial role in cell migration and invasion, which are important processes in cancer metastasis and immune response. By blocking the CXCR4 receptor, N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide inhibits cell migration and invasion, which can lead to the suppression of cancer metastasis and modulation of immune response.
Biochemical and Physiological Effects
N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which can lead to the suppression of cancer metastasis. It has also been shown to modulate immune response by regulating the migration of immune cells. Additionally, it has been shown to inhibit HIV infection by blocking the CXCR4 co-receptor.

実験室実験の利点と制限

N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also limitations to its use in lab experiments. It has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. Additionally, its efficacy may vary depending on the type of cancer or immune response being studied.

将来の方向性

N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide has several potential future directions for research. It can be further studied for its potential use in cancer therapy, particularly for metastatic cancers. It can also be studied for its potential use in regulating immune response, particularly in autoimmune diseases. Additionally, it can be studied for its potential use in treating HIV infection, particularly in combination with other anti-retroviral drugs. Further research can also focus on optimizing the synthesis method to obtain higher yields and purity of the compound.

合成法

The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide involves the reaction of 4-(4-morpholinyl)benzaldehyde with 4-(1H-imidazol-1-yl)benzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then treated with an acid to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

科学的研究の応用

N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the migration and invasion of cancer cells by blocking the CXCR4 receptor. This makes it a promising candidate for anti-cancer therapy, particularly for metastatic cancers. It has also been studied for its potential use in treating HIV infection, as CXCR4 is a co-receptor for HIV entry into cells. Additionally, it has been shown to modulate immune response by regulating the migration of immune cells.

特性

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(18-3-7-19(8-4-18)24-11-13-27-14-12-24)23-15-17-1-5-20(6-2-17)25-10-9-22-16-25/h1-10,16H,11-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUJGZCSVFDTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。